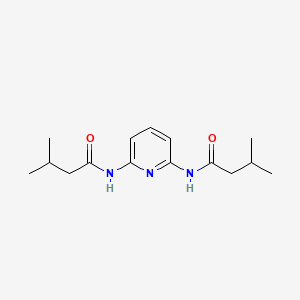![molecular formula C20H15NO4 B5878871 3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
3-[(4-phenoxybenzoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-phenoxybenzoyl)amino]benzoic acid, also known as PBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. PBA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). In
Applications De Recherche Scientifique
3-[(4-phenoxybenzoyl)amino]benzoic acid has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-[(4-phenoxybenzoyl)amino]benzoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 3-[(4-phenoxybenzoyl)amino]benzoic acid has also been studied for its potential in treating diabetes, as it can increase insulin sensitivity and reduce blood glucose levels. Additionally, 3-[(4-phenoxybenzoyl)amino]benzoic acid has been studied for its potential in treating Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides.
Mécanisme D'action
The mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid is not fully understood, but studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 3-[(4-phenoxybenzoyl)amino]benzoic acid can alter the expression of genes involved in various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[(4-phenoxybenzoyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 3-[(4-phenoxybenzoyl)amino]benzoic acid can inhibit the activity of HDACs, leading to alterations in gene expression. 3-[(4-phenoxybenzoyl)amino]benzoic acid has also been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and increase insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-phenoxybenzoyl)amino]benzoic acid in laboratory experiments is its high purity, which ensures reproducibility of results. Additionally, 3-[(4-phenoxybenzoyl)amino]benzoic acid is soluble in organic solvents, making it easy to work with in laboratory settings. However, one limitation of using 3-[(4-phenoxybenzoyl)amino]benzoic acid is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 3-[(4-phenoxybenzoyl)amino]benzoic acid. One area of focus could be on its potential in cancer therapy, particularly in combination with other drugs. Another area of focus could be on its potential in treating Alzheimer's disease, as well as other neurodegenerative disorders. Additionally, further research could be done to elucidate the mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid, which could lead to the development of more effective drugs.
Méthodes De Synthèse
3-[(4-phenoxybenzoyl)amino]benzoic acid can be synthesized using various methods, including the reaction of 4-phenoxybenzoic acid with thionyl chloride to form 4-phenoxybenzoyl chloride, followed by the reaction of 4-phenoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. This method yields 3-[(4-phenoxybenzoyl)amino]benzoic acid with a purity of over 98%.
Propriétés
IUPAC Name |
3-[(4-phenoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-19(21-16-6-4-5-15(13-16)20(23)24)14-9-11-18(12-10-14)25-17-7-2-1-3-8-17/h1-13H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZKPXQCASVSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenoxybenzoyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)


![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)



![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)



![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)